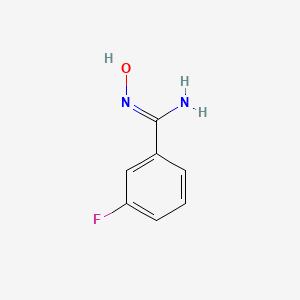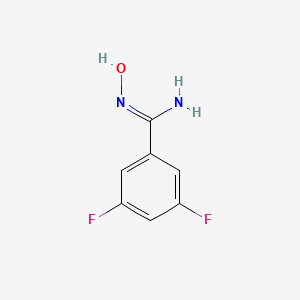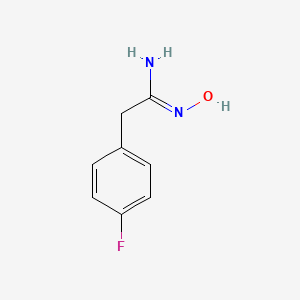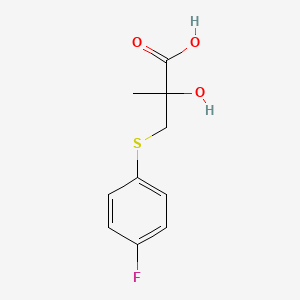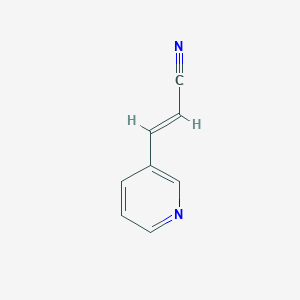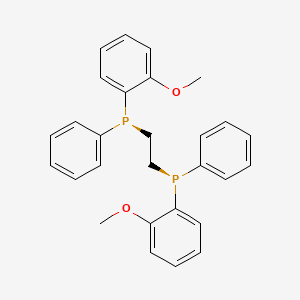
(S,S)-Dipamp
Übersicht
Beschreibung
(S,S)-Dipamp, also known as (S,S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral diphosphine ligand widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Dipamp typically involves the reaction of (S,S)-1,2-diaminoethane with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactions are conducted in specialized reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for purification and quality control ensures consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-Dipamp undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions involving this compound typically focus on the reduction of metal complexes formed with the ligand.
Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Metal hydrides or hydrogen gas; reactions are often conducted under elevated temperatures and pressures.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced metal complexes, and substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(S,S)-Dipamp has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral purity.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism by which (S,S)-Dipamp exerts its effects involves the coordination of the phosphine groups to a metal center, forming a chiral metal complex. This complex then facilitates the asymmetric transformation of substrates, leading to products with high enantioselectivity. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-Dipamp: The enantiomer of (S,S)-Dipamp, used in similar applications but with opposite enantioselectivity.
BINAP: Another widely used chiral diphosphine ligand, known for its high enantioselectivity in various catalytic reactions.
DIOP: A chiral diphosphine ligand with a different backbone structure, used in asymmetric synthesis.
Uniqueness of this compound
This compound is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable metal complexes and induce chirality in a wide range of substrates makes it a valuable tool in both academic and industrial research.
Eigenschaften
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWXPLBVCKXNQ-ACHIHNKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027541 | |
| Record name | (S,S)-Dipamp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97858-62-3 | |
| Record name | (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97858-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipamp, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-Dipamp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPAMP, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S,S)-DIPAMP contribute to enantioselectivity in catalytic reactions?
A1: this compound acts as a chiral ligand, coordinating to transition metals like rhodium to form chiral catalysts. [, , ] This chirality influences the spatial arrangement of reactants during the catalytic cycle, favoring the formation of one enantiomer over the other. For instance, in the asymmetric hydrogenation of prochiral substrates like 3,4-hexanedione and ketopantolactone, this compound-modified rhodium catalysts exhibited remarkable enantiomeric excesses (ee) up to 54%. []
Q2: What is the role of this compound in nanoparticle synthesis?
A2: Beyond its role as a chiral modifier, this compound acts as a stabilizer during the synthesis of metal nanoparticles. [] By coordinating to the surface of nascent nanoparticles, it prevents their uncontrolled growth and agglomeration. This stabilizing effect was demonstrated in the synthesis of rhodium nanoparticles on a silica support (SiO2), where the presence of this compound resulted in particles with sizes ranging from 1 to 2 nm. [] In contrast, the absence of the ligand led to significantly larger particles (9.1 nm). [] This control over nanoparticle size is crucial for catalytic activity and selectivity.
Q3: What are the structural features of this compound, and how are they confirmed?
A3: this compound possesses a C2-symmetric structure with two chiral phosphorus atoms, each bearing a phenyl and two ortho-methoxy substituted phenyl groups. Various analytical techniques confirm its structure and properties. X-ray diffraction analysis, for instance, provides insights into the spatial arrangement of atoms within the molecule. [] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy offer detailed information about the electronic environment and connectivity of atoms in this compound. []
Q4: What are some examples of reactions catalyzed by this compound-metal complexes?
A4: this compound-metal complexes, particularly those with rhodium, are versatile catalysts for various asymmetric reactions. These include:
- Asymmetric Hydrogenation: Widely used for the synthesis of chiral compounds, this compound-rhodium catalysts enable the enantioselective hydrogenation of prochiral ketones, esters, and enamides. [, ]
- Asymmetric 1,4-Addition: this compound-palladium catalysts facilitate the enantioselective 1,4-addition of organometallic reagents, such as arylboronates, arylbismuths, and arylsilanes, to enones. [, , ] This reaction is crucial for constructing chiral β-aryl ketones, important building blocks in organic synthesis.
Q5: How does the choice of solvent affect the catalytic performance of immobilized this compound-rhodium catalysts?
A5: Research indicates that solvent polarity significantly influences both the activity and stability of this compound-rhodium catalysts immobilized on solid supports like AlTUD-1. [] Polar solvents like methanol can lead to increased leaching of the rhodium complex from the support, reducing catalytic efficiency over multiple uses. [] Conversely, employing less polar solvents like tert-butyl methyl ether (MTBE) minimizes rhodium leaching and enhances catalyst reusability. [] Furthermore, the choice of solvent can impact enantioselectivity, as observed in the hydrogenation of methyl 2-acetamidoacrylate, where switching from methanol to MTBE resulted in a significant drop in ee. []
Q6: How does the structure of the substrate influence enantioselectivity in this compound-catalyzed reactions?
A6: The steric and electronic properties of the substrate play a crucial role in determining the enantioselectivity of this compound-catalyzed reactions. For example, in asymmetric 1,4-addition reactions catalyzed by this compound-palladium complexes, the size of the ring in cyclic enones significantly influences enantioselectivity. [, ] Computational studies, including density functional theory (DFT) calculations, provide insights into the mechanistic aspects of the catalytic cycle and help rationalize the observed enantioselectivities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



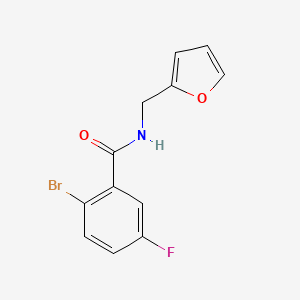
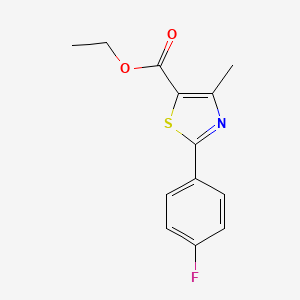

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)
